molecular formula C20H22N4O5 B2762069 N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide CAS No. 1351614-05-5

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2762069
CAS No.: 1351614-05-5
M. Wt: 398.419
InChI Key: PYMNPLJXWFXRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an oxazole ring, and a cyclopropane ring . It also features a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common motif in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . Unfortunately, specific details about the crystal structure or molecular geometry of this exact compound are not available in the literature.

Scientific Research Applications

Synthesis and Evaluation in Antipsychotic Research

This compound has been synthesized and evaluated for its potential as an antipsychotic agent. Heterocyclic analogues like this compound have been studied for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. They are evaluated for their ability to antagonize the apomorphine-induced climbing response in mice, which predicts antipsychotic activity. These studies highlight the compound's relevance in the development of potential antipsychotic medications (Norman et al., 1996).

Pharmacological Profile for Potential Antipsychotics

Research into benzamide derivatives of this compound has been conducted to explore their pharmacological profile for potential antipsychotic applications. Such derivatives have shown potent activities for dopamine D2 and serotonin receptors, indicating their potential utility in treating conditions like schizophrenia. These studies play a crucial role in identifying candidates for further development as antipsychotic drugs (Xu et al., 2019).

Role in Metabolism Studies

The compound has been involved in studies focusing on the metabolism of novel antidepressants. For instance, Lu AA21004, a novel antidepressant, is oxidized into various metabolites, and compounds like N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide are essential in understanding this metabolic pathway. Such studies provide insights into the metabolic processes and pharmacokinetics of new therapeutic agents (Hvenegaard et al., 2012).

Exploration in Antimicrobial and Antiviral Research

The compound has been part of research exploring its antimicrobial and antiviral potentials. Piperazine derivatives, in general, have been studied for their central pharmacological activities, including their therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs. Such research expands the potential uses of these compounds beyond traditional applications, highlighting their versatility in medical research (Brito et al., 2018).

Properties

IUPAC Name

N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c25-18(14-2-3-14)22-20-21-15(11-27-20)19(26)24-7-5-23(6-8-24)10-13-1-4-16-17(9-13)29-12-28-16/h1,4,9,11,14H,2-3,5-8,10,12H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMNPLJXWFXRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.